8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic Acid Methyl Ester
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Overview
Description
Methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties and are commonly used as sedatives, hypnotics, anxiolytics, anticonvulsants, and muscle relaxants . This particular compound is a designer benzodiazepine, which means it is structurally related to therapeutic benzodiazepines but is not used for medical purposes .
Preparation Methods
The synthesis of methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate involves several stepsThe final step involves the esterification of the carboxylate group . Industrial production methods often utilize liquid chromatography–quadrupole time-of-flight-mass spectrometry (LC–QTOF-MS), gas chromatography–mass spectrometry (GC–MS), and nuclear magnetic resonance (NMR) spectroscopy for the identification and purification of the compound .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogen substitution reactions can replace the chloro or fluoro groups with other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or fluorine.
Scientific Research Applications
Methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate has several scientific research applications:
Mechanism of Action
The compound exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the brain. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects . The molecular targets involved are the GABA-A receptors, and the pathways include the modulation of chloride ion channels, which results in hyperpolarization of neurons and reduced neuronal excitability .
Comparison with Similar Compounds
Similar compounds include other designer benzodiazepines such as flualprazolam, etizolam, and flubromazolam . Compared to these compounds, methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate is unique due to its specific substitution pattern on the benzodiazepine core, which may result in different pharmacological properties and potency .
Properties
CAS No. |
59468-42-7 |
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Molecular Formula |
C20H15ClFN3O2 |
Molecular Weight |
383.8 g/mol |
IUPAC Name |
methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C20H15ClFN3O2/c1-11-24-19(20(26)27-2)17-10-23-18(13-5-3-4-6-15(13)22)14-9-12(21)7-8-16(14)25(11)17/h3-9H,10H2,1-2H3 |
InChI Key |
AUHFGWRAZMECLY-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F)C(=O)OC |
Canonical SMILES |
CC1=NC(=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F)C(=O)OC |
Origin of Product |
United States |
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